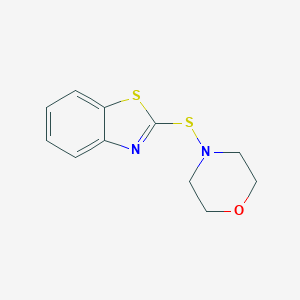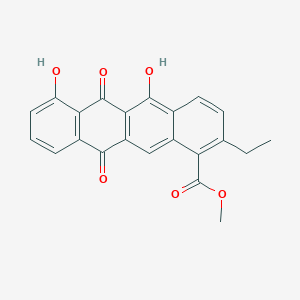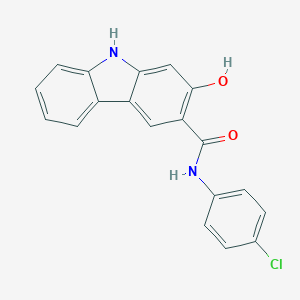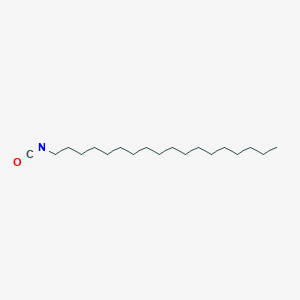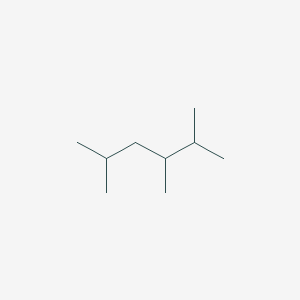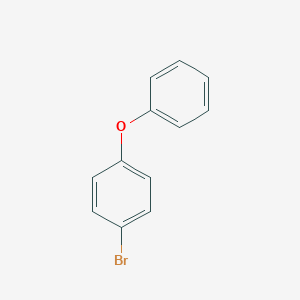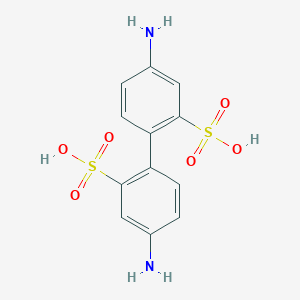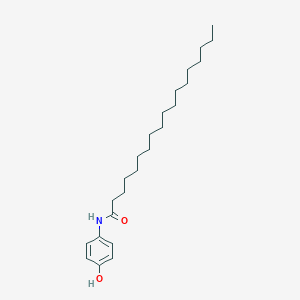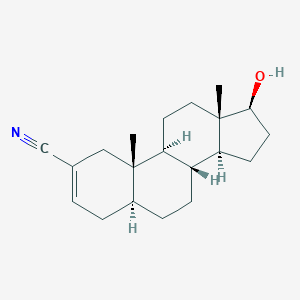
17beta-Hydroxy-5alpha-androst-2-ene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-Hydroxy-5alpha-androst-2-ene-2-carbonitrile, also known as 2-ACN, is a synthetic androgen that has been used in scientific research for many years. It is a potent androgen receptor agonist, meaning that it can bind to and activate the androgen receptor, which is responsible for many of the biological effects of testosterone and other androgens.
Wirkmechanismus
The mechanism of action of 17beta-Hydroxy-5alpha-androst-2-ene-2-carbonitrile involves binding to the androgen receptor and activating downstream signaling pathways. This leads to increased protein synthesis, cell growth and differentiation, and other biological effects associated with androgen receptor activation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 17beta-Hydroxy-5alpha-androst-2-ene-2-carbonitrile are similar to those of other androgens, including testosterone. These effects include increased muscle mass and strength, bone density, and red blood cell production, as well as decreased body fat and improved insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 17beta-Hydroxy-5alpha-androst-2-ene-2-carbonitrile in lab experiments is its potent androgen receptor agonist activity, which allows for the study of androgen receptor function and signaling pathways. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of endogenous androgens in vivo.
Zukünftige Richtungen
There are several future directions for research involving 17beta-Hydroxy-5alpha-androst-2-ene-2-carbonitrile, including the development of more potent and selective androgen receptor agonists, the study of androgen receptor function in various tissues and cell types, and the investigation of the role of androgens in aging and age-related diseases. Additionally, further research is needed to fully understand the limitations and potential applications of 17beta-Hydroxy-5alpha-androst-2-ene-2-carbonitrile in scientific research.
Synthesemethoden
The synthesis of 17beta-Hydroxy-5alpha-androst-2-ene-2-carbonitrile involves several steps, including the conversion of dehydroepiandrosterone (DHEA) to 5-androstene-3beta,17beta-diol, followed by oxidation to 5-androstene-3beta,17beta-dione, and then conversion to 17beta-hydroxy-5alpha-androst-2-ene-2-carbonitrile through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
17beta-Hydroxy-5alpha-androst-2-ene-2-carbonitrile has been used in a variety of scientific research applications, including studies of androgen receptor function, androgen signaling pathways, and the effects of androgens on various physiological processes. It has also been used in studies of prostate cancer, as androgen receptor activation is a key driver of prostate cancer growth.
Eigenschaften
CAS-Nummer |
1093-60-3 |
|---|---|
Produktname |
17beta-Hydroxy-5alpha-androst-2-ene-2-carbonitrile |
Molekularformel |
C20H29NO |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile |
InChI |
InChI=1S/C20H29NO/c1-19-10-9-17-15(16(19)7-8-18(19)22)6-5-14-4-3-13(12-21)11-20(14,17)2/h3,14-18,22H,4-11H2,1-2H3/t14-,15+,16+,17+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
WAYOXMHWDMAJDN-WDCLZLQXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC(=CC4)C#N)C |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(=CC4)C#N)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(=CC4)C#N)C |
Synonyme |
17β-Hydroxy-5α-androst-2-ene-2-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



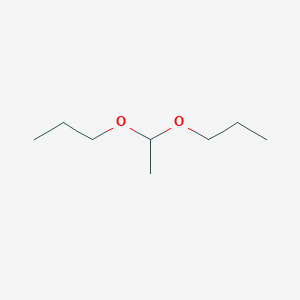

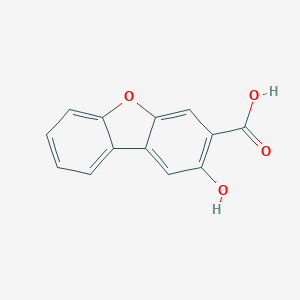
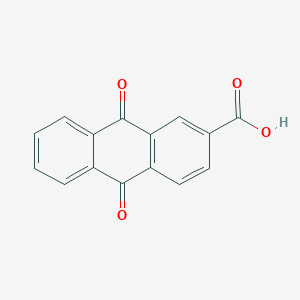
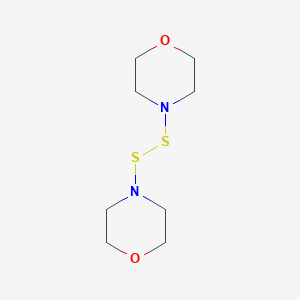
![1-Oxa-4-thiaspiro[4.6]undecane](/img/structure/B89824.png)
